molecular formula C10H14O4 B13816442 4-Cyclohexyloxy-4-oxobut-2-enoic acid CAS No. 46341-50-8

4-Cyclohexyloxy-4-oxobut-2-enoic acid

Cat. No.: B13816442
CAS No.: 46341-50-8
M. Wt: 198.22 g/mol
InChI Key: ZMQWRASVUXJXGM-UHFFFAOYSA-N
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Description

2-Butenedioic acid (2Z)-, monocyclohexyl ester is an organic compound that belongs to the class of esters. It is derived from 2-butenedioic acid, commonly known as maleic acid, and cyclohexanol. This compound is characterized by its unique structure, where the ester linkage is formed between the carboxyl group of maleic acid and the hydroxyl group of cyclohexanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2Z)-, monocyclohexyl ester typically involves the esterification reaction between maleic acid and cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Maleic acid+CyclohexanolAcid catalyst2-Butenedioic acid (2Z)-, monocyclohexyl ester+Water\text{Maleic acid} + \text{Cyclohexanol} \xrightarrow{\text{Acid catalyst}} \text{2-Butenedioic acid (2Z)-, monocyclohexyl ester} + \text{Water} Maleic acid+CyclohexanolAcid catalyst​2-Butenedioic acid (2Z)-, monocyclohexyl ester+Water

Industrial Production Methods

In an industrial setting, the production of 2-Butenedioic acid (2Z)-, monocyclohexyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of azeotropic distillation can also help in the removal of water formed during the reaction, further driving the esterification process to completion.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, monocyclohexyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to maleic acid and cyclohexanol in the presence of a strong acid or base.

    Reduction: The double bond in the butenedioic acid moiety can be reduced to form the corresponding saturated ester.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester linkage is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Hydrolysis: Maleic acid and cyclohexanol.

    Reduction: Saturated ester (e.g., cyclohexyl succinate).

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Butenedioic acid (2Z)-, monocyclohexyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of polymers and resins, where it can act as a plasticizer or a cross-linking agent.

Mechanism of Action

The mechanism by which 2-Butenedioic acid (2Z)-, monocyclohexyl ester exerts its effects depends on the specific application. In drug delivery, for example, the ester linkage can be hydrolyzed by esterases in the body, releasing the active drug. The molecular targets and pathways involved would depend on the specific drug being delivered and its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenedioic acid (2Z)-, dibutyl ester
  • 2-Butenedioic acid (2Z)-, diethyl ester
  • 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester

Uniqueness

2-Butenedioic acid (2Z)-, monocyclohexyl ester is unique due to its specific ester linkage with cyclohexanol, which imparts different physical and chemical properties compared to other esters of 2-butenedioic acid. For example, the cyclohexyl group can influence the compound’s solubility, reactivity, and interaction with biological systems, making it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

46341-50-8

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

4-cyclohexyloxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H14O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)

InChI Key

ZMQWRASVUXJXGM-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)OC(=O)/C=C/C(=O)O

Canonical SMILES

C1CCC(CC1)OC(=O)C=CC(=O)O

physical_description

Pellets or Large Crystals

Origin of Product

United States

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